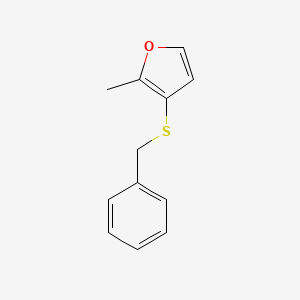
3-(Benzylthio)-2-methylfuran
Übersicht
Beschreibung
3-(Benzylthio)-2-methylfuran is an organic compound characterized by a furan ring substituted with a benzylsulfanyl group and a methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Benzylthio)-2-methylfuran typically involves the reaction of 2-methylfuran with benzylthiol in the presence of a suitable catalyst. One common method is the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which allows for the formation of the carbon-sulfur bond under mild conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors can also be explored to enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 3-(Benzylthio)-2-methylfuran can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the benzylsulfanyl group to a thiol or a sulfide using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Electrophiles such as halogens or nitro groups under acidic or basic conditions.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, sulfides.
Substitution: Halogenated or nitro-substituted furans.
Wissenschaftliche Forschungsanwendungen
3-(Benzylthio)-2-methylfuran has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and reactivity.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals
Wirkmechanismus
The mechanism of action of 3-(Benzylthio)-2-methylfuran involves its interaction with specific molecular targets and pathways. The benzylsulfanyl group can interact with thiol-containing enzymes, potentially inhibiting their activity. Additionally, the furan ring can participate in electron transfer reactions, influencing various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
2-(Benzylsulfanyl)furan: Similar structure but lacks the methyl group on the furan ring.
3-(Benzylsulfanyl)thiophene: Contains a thiophene ring instead of a furan ring.
3-(Phenylsulfanyl)-2-methylfuran: Similar structure but with a phenyl group instead of a benzyl group.
Uniqueness: 3-(Benzylthio)-2-methylfuran is unique due to the presence of both the benzylsulfanyl and methyl groups on the furan ring, which can influence its chemical reactivity and biological activity. This combination of functional groups provides distinct properties that can be leveraged in various applications .
Eigenschaften
CAS-Nummer |
61720-54-5 |
|---|---|
Molekularformel |
C12H12OS |
Molekulargewicht |
204.29 g/mol |
IUPAC-Name |
3-benzylsulfanyl-2-methylfuran |
InChI |
InChI=1S/C12H12OS/c1-10-12(7-8-13-10)14-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3 |
InChI-Schlüssel |
SIOJLMQQLOQCQI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CO1)SCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details











Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

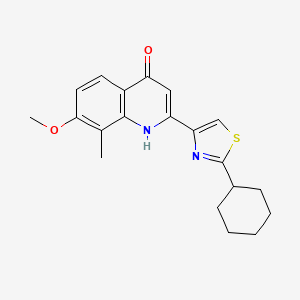
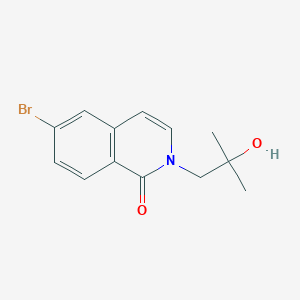
![Formamide,n-3h-imidazo[4,5-b]pyridin-6-yl-](/img/structure/B8712993.png)





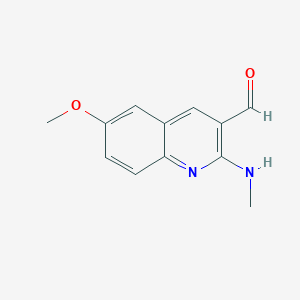
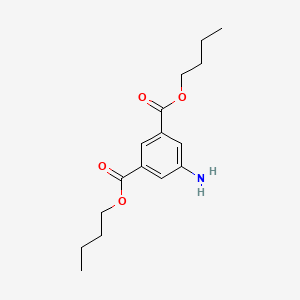
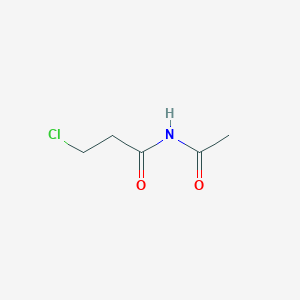

![7-Oxaspiro[3.5]non-2-en-1-one, 3-ethoxy-](/img/structure/B8713078.png)
